molecular formula C15H20N4O3S B2958845 tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate CAS No. 2034367-49-0

tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate

Cat. No.: B2958845
CAS No.: 2034367-49-0
M. Wt: 336.41
InChI Key: JVKITBYVRYQUCF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d][1,2,3]triazine core, followed by the introduction of the piperidine and tert-butyl carboxylate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate include:

  • Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-15(2,3)22-14(21)18-7-4-10(5-8-18)19-13(20)12-11(16-17-19)6-9-23-12/h6,9-10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKITBYVRYQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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